molecular formula C9H18ClNO2 B599415 Methyl 3-(piperidin-4-yl)propanoate hydrochloride CAS No. 167414-87-1

Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Cat. No.: B599415
CAS No.: 167414-87-1
M. Wt: 207.698
InChI Key: AZXUUZJIMVNVCN-UHFFFAOYSA-N
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Description

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(piperidin-4-yl)propanoate hydrochloride typically involves the esterification of 3-(piperidin-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperidin-4-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(piperidin-4-yl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(piperidin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(piperidin-4-yl)propanoate
  • Ethyl 3-(piperidin-4-yl)propanoate
  • Methyl 3-(piperidin-4-yl)butanoate

Uniqueness

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of the hydrochloride salt enhances its solubility in water, making it more suitable for certain applications compared to its non-salt counterparts.

Properties

IUPAC Name

methyl 3-piperidin-4-ylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)3-2-8-4-6-10-7-5-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXUUZJIMVNVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678339
Record name Methyl 3-(piperidin-4-yl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167414-87-1
Record name Methyl 3-(piperidin-4-yl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(piperidin-4-yl)propanoate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-(2-carboxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (1.95 g; 7.58 mmol) in methanol (5 mL) is slowly added thionylchloride (0.99 g; 8.34 mmol) and the reaction mixture is stirred at room temperature for 30 minutes. All volatiles are then removed under high vacuum and the resulting residue triturated with diethyl ether, sucked to dryness and washed (diethyl ether) to afford the desired compound (1.49 g; 7.18 mmol).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Thionyl chloride (2.23 mL, 30.6 mmol) was added dropwise to 25 mL of anhydrous methanol. The resulting anhydrous methanolic HCl solution was added to commercially available 3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid (1.97 g, 7.66 mmol) and the resulting mixture was stirred overnight at rt. The solvent was removed under reduced pressure to afford methyl 3-piperidin-4-ylpropanoate hydrochloride. ESI-MS calc. for C9H17NO2: 171; Found: 172 (M+H).
Quantity
2.23 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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